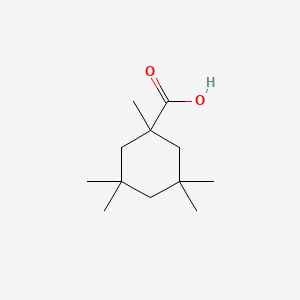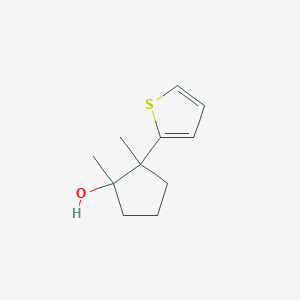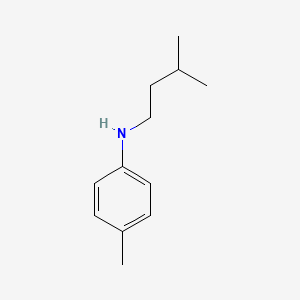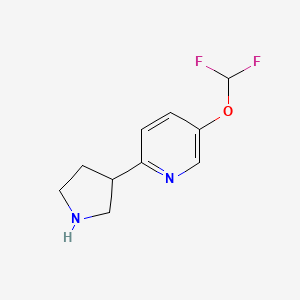![molecular formula C14H21NO B13250063 (2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol](/img/structure/B13250063.png)
(2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol is an organic compound that belongs to the class of secondary alcohols and aralkylamines This compound features a tetrahydronaphthalene moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydronaphthalene and (S)-2-aminobutan-1-ol.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the amino group of (S)-2-aminobutan-1-ol attacks the electrophilic carbon of 1,2,3,4-tetrahydronaphthalene. This reaction is usually carried out in the presence of a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amino group and facilitate the nucleophilic attack.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include ketones and aldehydes.
Reduction: The major products include primary and secondary amines or alcohols.
Substitution: The major products include various substituted derivatives with different functional groups.
Scientific Research Applications
(2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its role as a ligand for certain receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the hydroxyl group can participate in various biochemical reactions. The compound may modulate the activity of enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol: This compound has a similar structure but differs in the stereochemistry and position of the amino group.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound contains a naphthalene moiety but has different functional groups and applications.
Uniqueness
(2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol is unique due to its specific stereochemistry and the presence of both an amino and a hydroxyl group. This combination of features makes it a versatile compound with diverse applications in various fields.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
(2S)-2-(1,2,3,4-tetrahydronaphthalen-2-ylamino)butan-1-ol |
InChI |
InChI=1S/C14H21NO/c1-2-13(10-16)15-14-8-7-11-5-3-4-6-12(11)9-14/h3-6,13-16H,2,7-10H2,1H3/t13-,14?/m0/s1 |
InChI Key |
AJXNCCRPVSQURY-LSLKUGRBSA-N |
Isomeric SMILES |
CC[C@@H](CO)NC1CCC2=CC=CC=C2C1 |
Canonical SMILES |
CCC(CO)NC1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(N'-Aminocarbamimidoyl)sulfanyl]-3-fluoropropan-2-ol](/img/structure/B13250041.png)
amine](/img/structure/B13250044.png)



![3-Bromo-6-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid](/img/structure/B13250075.png)

